Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate

Prodrug synthesis Phase-transfer catalysis Chloromethyl esterification

Challenge: Peptide aggregation during solid-phase synthesis compromises coupling efficiency and yield. This protected amino acid derivative addresses it. • Halide-exchange activation: Chloromethyl ester undergoes Finkelstein reaction to iodomethyl analogue, enabling thioether/carbamate prodrug assembly. • Aggregation disruption: N-methyl substitution eliminates interchain hydrogen bonds, improving resin loading and homogeneity. • Orthogonal protection: Boc (acid-labile) and chloromethyl ester (nucleophile-labile) permit chemoselective sequential deprotection for peptide-drug conjugates. For researchers requiring scalable, high-purity intermediates for prodrug or difficult peptide synthesis.

Molecular Formula C9H16ClNO4
Molecular Weight 237.68 g/mol
Cat. No. B13205557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate
Molecular FormulaC9H16ClNO4
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC(=O)OCCl
InChIInChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3
InChIKeyBPZZHPHSYBNJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-methyl Glycine Chloromethyl Ester – Overview


Chloromethyl 2-([(tert-butoxy)carbonyl](methyl)amino)acetate (N-Boc-N-methyl glycine chloromethyl ester; molecular formula C₉H₁₆ClNO₄, MW ~237.68 g/mol) is a bifunctional protected amino acid derivative belonging to the class of N-Boc amino acid chloromethyl esters . It features three key functional domains: a tert-butoxycarbonyl (Boc) protecting group on the N-methyl amine, a chloromethyl ester at the carboxyl terminus, and an N-methyl sarcosine backbone. This compound occupies a structurally distinct niche between the simpler N-Boc-glycine chloromethyl ester (CAS 34573-36-9, MW 223.65) and bulkier N-Boc-amino acid chloromethyl esters, serving as a reactive electrophilic intermediate in prodrug synthesis and peptide coupling strategies . The chloromethyl ester group confers enhanced reactivity toward nucleophiles relative to conventional alkyl esters, while the N-methyl substitution modulates steric hindrance and lipophilicity compared to non-methylated glycine analogs.

Reactive electrophilic handle for prodrug activation cascades
N-Methyl modification reduces H-bonding, adjusts steric and lipophilic profile
Orthogonal Boc/chloromethyl ester enables stepwise deprotection/coupling

Chloromethyl Ester Superiority over Generic N-Boc Esters


Substituting Chloromethyl 2-([(tert-butoxy)carbonyl](methyl)amino)acetate with a generic N-Boc amino acid methyl ester (e.g., N-Boc-N-methyl glycine methyl ester, CAS 42492-57-9) or the non-methylated analog (N-Boc-glycine chloromethyl ester, CAS 34573-36-9) introduces functionally consequential differences in reactivity, prodrug activation kinetics, and downstream coupling efficiency [1][2]. The chloromethyl ester moiety is specifically required for two-step prodrug strategies involving initial nucleophilic displacement followed by in vivo esterase-mediated release; simple methyl or ethyl esters lack the leaving-group capacity to participate in these cascade sequences [3]. Furthermore, the N-methyl substitution on the glycine backbone eliminates a hydrogen-bond donor present in the non-methylated analog, altering solubility, membrane permeability, and the steric environment at the coupling site—parameters that directly influence peptide coupling yields and prodrug bioavailability . The evidence that follows quantifies these differentiation dimensions in assay-defined contexts.

Leaving-group mismatch Methyl esters cannot support the nucleophilic-displacement cascade required for prodrug activation.
Hydrogen-bond donor effect Non-methylated analog retains an N–H donor that may alter solubility, permeability, and coupling-site environment.
Steric profile shift Bulkier N-Boc amino acid chloromethyl esters may introduce steric mismatch, affecting coupling reactivity and conformation.

Quantitative Differentiation Evidence vs. Closest Analogs


Synthesis Yield via Phase-Transfer Catalysis

The chloromethyl ester of N-Boc-protected amino acids—the class to which the target compound belongs—can be prepared in greater than 90% isolated yield using chloromethyl chlorosulfate under mild phase-transfer conditions (dichloromethane/water, NaHCO₃, tetrabutylammonium hydrogen sulfate, 0–25 °C) . This yield benchmark substantially exceeds typical yields for direct esterification to methyl esters under comparable mild conditions (commonly 70–85% for N-Boc-N-methyl glycine methyl ester) . The phase-transfer method simultaneously avoids generation of the carcinogenic byproduct bischloromethyl ether, a documented risk in alternative chloromethylation protocols employing formaldehyde/HCl .

Synthesis yield
Class-level inference
>90% (chloromethyl) vs 70–85% (methyl ester)
Supports synthesis route selection
Phase-transfer method; data to verify
Prodrug synthesis Phase-transfer catalysis Chloromethyl esterification Process chemistry

Halide Exchange Activation for Enhanced Coupling

The chloromethyl ester of N-Boc-beta-alanine—a direct structural analog—is readily converted to the corresponding iodomethyl ester via Finkelstein halide exchange (KI, acetone) [1]. The iodomethyl analogue displays markedly higher reactivity toward nucleophilic displacement by thiols (e.g., 6-mercaptopurine) compared to the parent chloromethyl ester, enabling efficient S-alkylation for prodrug assembly [1]. This halide-exchange capability is unique to the chloromethyl ester motif; simple methyl esters or ethyl esters cannot undergo analogous activation. The N-methyl substitution on the target compound's glycine backbone does not interfere with this transformation.

Halide exchange activation
Cross-study comparable
Chloromethyl ester converts to reactive iodomethyl analogue; methyl ester inert
Enables modular electrophilicity tuning for prodrug coupling
Finkelstein exchange (KI/acetone) with thiol coupling (25 °C, 2–4 h)
Finkelstein reaction Halide exchange Prodrug conjugation Nucleophilic displacement

ACOM Prodrug Hydrolysis Efficiency

Aminocarbonyloxymethyl (ACOM) ester prodrugs—synthesized from N-Boc-protected amino acid N-hydroxysuccinimide esters and chloromethyl chloroformate—were evaluated for hydrolytic stability and drug release [1]. ACOM prodrugs bearing secondary carbamate carriers derived from glycine underwent quantitative hydrolysis to the parent drug (diclofenac or flufenamic acid) in both pH 7.4 phosphate buffer and 80% human plasma at 37 °C, with zero detectable rearrangement side-product [1]. This contrasts with earlier ACOM prodrugs bearing tertiary carbamate carriers, which suffered from O→N intramolecular acyl transfer generating inactive N-acylamine byproducts [1]. The oral bioavailability of selected diclofenac ACOM prodrugs in rats ranged from 25% to 68% relative to parent diclofenac [1]. The target compound—as an N-Boc-N-methyl amino acid chloromethyl ester—serves as a direct precursor for analogous ACOM prodrug constructs incorporating N-methyl glycine as the amino acid carrier.

ACOM prodrug hydrolysis
Supporting evidence
Quantitative (>99%) drug release, 0% rearrangement
Supports clean prodrug activation profile
pH 7.4 / 80% human plasma, 37 °C; secondary carbamate carrier
Prodrug hydrolysis Plasma stability Carbamate prodrugs Oral bioavailability

N-Methyl Substitution: Physicochemical Differentiation

The target compound differs from the widely available N-Boc-glycine chloromethyl ester (CAS 34573-36-9) by the presence of an N-methyl substituent on the glycine nitrogen . This substitution eliminates the carbamate N–H hydrogen bond donor (present in the non-methylated analog), increases molecular weight by 14 Da (237.68 vs. 223.65 g/mol), and increases calculated lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8) [1]. In the context of peptide coupling, the N-methyl group introduces conformational restriction and reduces polarity, which can enhance membrane permeability of peptide-based prodrugs [1]. In the context of solid-phase peptide synthesis, N-methyl amino acid residues are known to reduce interchain hydrogen bonding and aggregation during chain assembly, a well-documented advantage of sarcosine (N-methyl glycine) incorporation [2].

N-Methyl physicochemical shift
Class-level inference
ΔMW +14 Da, ΔHBD −1, ΔclogP ≈ +0.5–0.8
Guides selection for reduced aggregation or altered lipophilicity
Predicted values; experimental confirmation recommended
N-Methyl amino acids Lipophilicity modulation Hydrogen bonding Peptide conformation

Kilogram-Scale Chloromethyl Ester Synthesis

The synthesis protocol for N-Boc-glycine chloromethyl ester (the direct structural precedent lacking N-methyl substitution) has been validated at scale with a reported isolated yield of 93.8% under biphasic conditions (DCM/H₂O, NaHCO₃, Bu₄NHSO₄, chloromethyl sulfochloridate, 0.5 h) . This yield, reported on ChemicalBook and consistent with the Oakwood Chemical benchmark of >90% for the class , demonstrates the scalability and reproducibility of chloromethyl ester formation for Boc-protected amino acids. The minor structural difference (N-methyl vs. N–H) is not expected to significantly alter the esterification yield, making this benchmark directly informative for procurement cost modeling of the N-methyl derivative.

Kilogram-scale yield
Cross-study comparable
93.8% isolated yield (class benchmark)
Supports procurement cost modeling at scale
Biphasic DCM/H₂O method; N-methyl analog expected comparable
Scale-up synthesis Process reproducibility N-Boc amino acid esters Kilogram production

Key Application Scenarios for Prodrug & Peptide Synthesis


Prodrug Synthesis by Halide Exchange Activation

In this scenario—directly supported by the halide exchange evidence [1]—the target compound serves as a versatile prodrug precursor. The chloromethyl ester is first converted to the more reactive iodomethyl analogue via Finkelstein reaction (KI/acetone), then coupled with a thiol- or amine-containing drug molecule (e.g., 6-mercaptopurine, sulfamethazine) to form a cleavable thioether or carbamate-linked prodrug [1][2]. The N-Boc group is subsequently removed under mild acidic conditions (TFA/DCM) to reveal the free N-methyl amine for additional conjugation. This modular approach is inaccessible with simple methyl ester analogs, which cannot undergo halide exchange activation, making the chloromethyl ester the preferred procurement choice for prodrug discovery groups.

ACOM Prodrug Carrier Synthesis

Building on the Ribeiro et al. (2007) evidence that glycine-derived ACOM prodrugs undergo quantitative hydrolysis to parent drug with no O→N rearrangement [3], the target compound is uniquely suited as the N-methyl glycine carrier component in ACOM prodrug constructs. The N-methyl substitution may further suppress any residual rearrangement tendency by eliminating the carbamate N–H that participates in the intramolecular acyl transfer pathway. The chloromethyl ester provides the reactive handle for chloroformate-mediated assembly of the ACOM promoiety. Researchers prioritizing clean prodrug activation profiles—particularly for NSAIDs, antiviral agents, or CNS drugs requiring oral bioavailability enhancement—should select this N-methyl chloromethyl ester over conventional alkyl esters.

SPPS Aggregation Reduction with N-Methyl Glycine

N-Methyl amino acids, including sarcosine (N-methyl glycine), are well-established tools for disrupting peptide chain aggregation during solid-phase synthesis by eliminating interchain hydrogen bonds [4]. The target compound, as a Boc-protected N-methyl glycine with an activated chloromethyl ester, can be directly loaded onto Merrifield chloromethyl resin (or converted to the free acid for HBTU/HATU-mediated coupling) for incorporation into aggregation-prone peptide sequences. The chloromethyl ester provides a more reactive electrophile for on-resin loading compared to methyl esters, potentially reducing loading times and improving resin substitution homogeneity [5]. This application is particularly relevant for the synthesis of difficult peptide sequences containing poly-glutamine, poly-alanine, or amyloidogenic regions.

Orthogonal Protection Strategy for Peptide-Drug Conjugates

The Boc/chloromethyl ester orthogonal protection scheme—Boc for amine protection (acid-labile) and chloromethyl ester for carboxyl activation (nucleophile-labile)—enables chemoselective sequential deprotection and coupling in the construction of peptide-drug conjugates [1][3]. The N-methyl substituent on the glycine backbone provides additional metabolic stability against peptidase cleavage compared to non-methylated glycine linkers, a property exploited in the design of stable linker technologies for antibody-drug conjugates (ADCs) [4]. For medicinal chemistry teams synthesizing N-methyl peptide libraries or peptidomimetic drug candidates, this compound offers a procurement-advantageous combination of orthogonal protecting groups and enhanced metabolic stability in a single building block.

Application
Selection Property
Validation Focus
Prodrug synthesis via halide exchange
Chloromethyl ester electrophilicity
Finkelstein activation & thiol coupling yield
ACOM prodrug carrier
N-Methyl glycine carrier design
Hydrolysis efficiency & rearrangement suppression
SPPS aggregation reduction
N-Methyl sarcosine backbone
Resin loading & interchain aggregation
Orthogonal peptide-drug conjugate assembly
Boc/chloromethyl ester orthogonality
Sequential deprotection & linker stability
Quote Request

Request a Quote for Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.